5-(4-Aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol

Nucleic acid thermodynamics DNA minor groove probing Base-pair stability

3-Deaza-2'-deoxyadenosine (d3CA) is an ADA-resistant 3-deazapurine nucleoside (N3→CH) preserving Watson-Crick base pairing. Provides calibrated 13.4K Tm destabilization for minor-groove probing. 2'-deoxy sugar bypasses ribonucleotide reductase (vs. riboside 3-deazaadenosine); minor-groove targeting (vs. 7-deaza major-groove analogs). Anti-HIV-1 (EC50=98nM) and anti-inflammatory (ED50=20μM) activity demonstrated. For ADAR2 RNA editing, antiviral lead optimization, polymerase inhibition, and restriction enzyme studies.

Molecular Formula C11H14N4O3
Molecular Weight 250.25 g/mol
Cat. No. B10766700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol
Molecular FormulaC11H14N4O3
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2C=CN=C3N)CO)O
InChIInChI=1S/C11H14N4O3/c12-11-10-6(1-2-13-11)15(5-14-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13)
InChIKeyKMQPIRJQPAVGJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Deaza-2'-deoxyadenosine (CAS 78582-17-9): A Modified Nucleoside for Antiviral, Anti-inflammatory, and Nucleic Acid Research Procurement


5-(4-Aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol, systematically known as 3-deaza-2'-deoxyadenosine (d3CA), is a synthetic purine nucleoside analog belonging to the 3-deazapurine (imidazo[4,5-c]pyridine) class. Its defining structural feature is the replacement of the N3 nitrogen atom in the adenine base with a carbon atom, which eliminates the minor-groove hydrogen bond acceptor while preserving the Watson-Crick hydrogen bonding face. [1] This modification fundamentally alters enzymatic recognition, base-pairing thermodynamics, and resistance to metabolic deamination, making d3CA a research tool compound with distinct properties that are not replicated by natural 2'-deoxyadenosine, 7-deaza-2'-deoxyadenosine (tubercidin analog), or even the ribonucleoside counterpart 3-deazaadenosine. [1] [2]

Why 3-Deaza-2'-deoxyadenosine Cannot Be Substituted by 2'-Deoxyadenosine or 3-Deazaadenosine in Research Protocols


The single-atom N3→CH replacement in d3CA produces a cascade of biophysical and biochemical consequences that no in-class analog can simultaneously replicate. Natural 2'-deoxyadenosine is rapidly deaminated by adenosine deaminase (ADA) to 2'-deoxyinosine, a metabolic liability that d3CA circumvents entirely. [1] 3-Deazaadenosine, the ribonucleoside counterpart, retains a 2'-OH group that alters sugar pucker, polymerase recognition, and susceptibility to hydrolysis. [2] 7-Deaza-2'-deoxyadenosine (2'-deoxytubercidin) modifies the major groove rather than the minor groove, producing a distinct pattern of enzyme interactions. [3] The quantitative evidence below demonstrates that d3CA occupies a unique pharmacological space: it is ADA-resistant yet retains anti-metabolic activity, destabilizes DNA duplexes in a pH-dependent manner useful for probing minor-groove interactions, and matches the anti-inflammatory potency of 3-deazaadenosine despite lacking the 2'-OH required for phosphorylation by adenosine kinase. [2] [3]

Comparative Quantitative Evidence: 3-Deaza-2'-deoxyadenosine vs. Closest Analogs for Procurement Decision-Making


DNA Duplex Destabilization: d3CA Reduces Tm by 13.4 K vs. Natural 2'-Deoxyadenosine, Enabling Minor-Groove Interaction Probes

The replacement of a single 2'-deoxyadenosine (dA) residue by 3-deaza-2'-deoxyadenosine (d3CA) in the self-complementary duplex 5'-d(CGCAATCG)-3'-d(GCGTTAGC) causes a pronounced destabilization. Successive dA→d3CA replacements increasingly reduce duplex stability, and the effect is strongly pH-dependent. [1]

Nucleic acid thermodynamics DNA minor groove probing Base-pair stability

Restriction Endonuclease Evasion: d3CA Substantially Reduces EcoRV Cleavage Rate vs. Unmodified DNA

Incorporation of d3CA into either the central or outer dA-dT base-pair of the EcoRV recognition sequence within the self-complementary dodecamer d(GACGATATCGTC) results in a substantial reduction in the rate of enzymatic cleavage. Unlike natural 2'-deoxyadenosine, d3CA-containing oligonucleotides resist efficient scission by this restriction endonuclease. [1]

Restriction enzyme biology DNA-protein interaction Nucleoside analog probes

DNA Polymerase I Inhibition: d3CATP Acts as Competitive Inhibitor, Not a Substrate, vs. Natural dATP

The triphosphate form, 3-deaza-2'-deoxyadenosine-5'-O-triphosphate (d3CATP), is not a substrate in poly[d(AT)]·poly[d(AT)] primed polymerization for either E. coli DNA polymerase I or Micrococcus luteus DNA polymerase. Detailed kinetic analysis demonstrates that d3CATP acts as a competitive inhibitor of E. coli DNA polymerase I with respect to the natural substrate dATP. [1]

DNA polymerase enzymology Nucleotide analog inhibitor Competitive inhibition

Adenosine Deaminase Resistance: 3-Deaza Modification Reduces ADA Affinity by 2–3 Orders of Magnitude vs. 1-Deazaadenosine

Deaza analogs of adenosine, where carbon substitutes for nitrogen, are not substrates for adenosine deaminase (ADA, EC 3.5.4.4). Among ribofuranosyl derivatives, 1-deazaadenosine is the best inhibitor with Ki = 3.5 × 10⁻⁷ to 4 × 10⁻⁵ M depending on ADA source, while 3-deazaadenosine exhibits approximately two to three orders of magnitude lower affinity. [1] This resistance to deamination is a class-level property of 3-deaza purine nucleosides, meaning 3-deaza-2'-deoxyadenosine is not deaminated to the inactive 2'-deoxyinosine, unlike natural 2'-deoxyadenosine. [1]

Adenosine deaminase Nucleoside metabolism Metabolic stability

Immunosuppressive Potency: d3CA Matches 3-Deazaadenosine at ED50 = 20 μM in Lymphocyte-Mediated Cytolysis, Without Ribose 2'-OH

In a comparative study of imidazo[4,5-c]pyridine nucleosides, 3-deazaadenosine (compound 23) and its 2'-deoxy congener (compound 38, i.e., d3CA) were identified as the most potent inhibitors of lymphocyte-mediated cytolysis in vitro, both displaying an ED50 of 20 μM. None of the tested aglycons or nucleosides were markedly cytotoxic to mammalian cells in culture. [1] In the same study, in vivo anti-inflammatory activity in the rat carrageenan pleurisy model was determined, with 3-deazaadenosine showing an ED50 of 3 mg/kg. [1]

Immunosuppressive agent Lymphocyte cytolysis Anti-inflammatory nucleoside

ADAR RNA Editing Enhancement: d3CA Increases Editing Efficiency via Gsyn:AH+anti Pair Formation, Supported by X-ray Crystallography

Duplexes containing 3-deaza-2'-deoxyadenosine paired opposite guanosine display increased ADAR editing efficiency compared to canonical pairs, an effect attributed to the formation of a Gsyn:AH+anti pair involving protonation of the 3-deazaadenine base (likely at N1). This finding is supported by X-ray crystallography of an ADAR2-RNA complex bearing a G:3-deaza dA pair. Both 2'-deoxyadenosine and 3-deaza-2'-deoxyadenosine increase editing efficiency, but the 3-deaza modification enables protonation-dependent pairing not available to natural adenosine. [1]

RNA editing ADAR enzymes Guide strand design

Optimal Research and Industrial Application Scenarios for 3-Deaza-2'-deoxyadenosine Procurement


Minor-Groove DNA-Protein Interaction Probes in Structural Biology

Investigators studying sequence-specific minor-groove recognition by restriction endonucleases (e.g., EcoRV), transcription factors, or DNA repair enzymes can use d3CA to selectively remove the adenine N3 hydrogen bond acceptor while preserving Watson-Crick base-pairing. The 13.4 K Tm destabilization documented by Lever et al. [1] provides a calibrated biophysical readout for quantifying minor-groove contributions to protein binding. The substantial reduction in EcoRV cleavage rate [2] further enables position-specific probing of enzyme-DNA contacts.

Antiviral Nucleoside Analog Development Against HIV-1, HSV-1, and Influenza

d3CA's combination of ADA resistance [1] and DNA polymerase I competitive inhibition [2] makes it a compelling scaffold for antiviral nucleotide analog design. Its demonstrated activity against influenza virus and HSV-1 in vitro, coupled with anti-HIV-1 activity at EC50 = 98 nM in MT-4 cells , positions d3CA as a starting point for medicinal chemistry optimization. Unlike 3-deazaadenosine, the 2'-deoxy sugar eliminates the requirement for ribonucleotide reductase processing.

Site-Directed RNA Editing with Optimized ADAR Guide Strands

For therapeutic RNA editing applications targeting 5'-GA disease-causing mutations, d3CA-modified guide strands increase ADAR2 editing efficiency through a unique Gsyn:AH+anti pair mechanism that is not achievable with natural adenosine or 7-deazaadenosine [1]. The availability of an X-ray crystal structure of ADAR2 bound to RNA bearing a G:3-deaza dA pair (PDB: 8e4x) provides a structural rationale for rational guide strand design.

Anti-inflammatory and Immunosuppressive Drug Discovery

d3CA's equipotency with 3-deazaadenosine in lymphocyte-mediated cytolysis inhibition (ED50 = 20 μM) [1], combined with low mammalian cell cytotoxicity and demonstrated in vivo efficacy in the rat carrageenan pleurisy model, supports its use as a lead compound for developing non-steroidal anti-inflammatory agents. The 2'-deoxy modification may offer improved oral bioavailability or altered tissue distribution compared to the ribonucleoside counterpart.

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